molecular formula C16H17N3S B14179557 6-ethyl-N-(1-phenylethyl)thieno[2,3-d]pyrimidin-4-amine CAS No. 879872-55-6

6-ethyl-N-(1-phenylethyl)thieno[2,3-d]pyrimidin-4-amine

Cat. No.: B14179557
CAS No.: 879872-55-6
M. Wt: 283.4 g/mol
InChI Key: XTCGIOAJFXIEJR-UHFFFAOYSA-N
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Description

6-ethyl-N-(1-phenylethyl)thieno[2,3-d]pyrimidin-4-amine is a heterocyclic compound that belongs to the thienopyrimidine class. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound includes a thieno[2,3-d]pyrimidine core, which is a fused ring system containing both sulfur and nitrogen atoms. This unique structure contributes to its biological activity and makes it a subject of interest in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of thieno[2,3-d]pyrimidines typically involves the cyclization of 3-amino-thiophene-2-carboxylate derivatives using one-carbon source reagents such as formic acid, triethyl orthoformate, or dimethylformamide dimethylacetal (DMF-DMA) in the presence of a primary amine . Another method involves heating 3-amino-thiophene-2-carboxamides with formic acid or triethyl orthoformate .

Industrial Production Methods

Industrial production methods for thieno[2,3-d]pyrimidines often involve large-scale cyclization reactions using similar reagents and conditions as those used in laboratory synthesis. The choice of reagents and conditions may vary depending on the desired yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

6-ethyl-N-(1-phenylethyl)thieno[2,3-d]pyrimidin-4-amine can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield thiols or amines.

Scientific Research Applications

6-ethyl-N-(1-phenylethyl)thieno[2,3-d]pyrimidin-4-amine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 6-ethyl-N-(1-phenylethyl)thieno[2,3-d]pyrimidin-4-amine involves its interaction with specific molecular targets and pathways. For example, it has been shown to inhibit cytochrome bd oxidase in Mycobacterium tuberculosis, leading to a depletion of ATP and disruption of energy metabolism . This inhibition is achieved through binding to the active site of the enzyme, preventing its normal function.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-ethyl-N-(1-phenylethyl)thieno[2,3-d]pyrimidin-4-amine is unique due to its specific substitution pattern, which contributes to its distinct biological activity and potential therapeutic applications. Its ability to inhibit cytochrome bd oxidase in Mycobacterium tuberculosis sets it apart from other similar compounds .

Properties

CAS No.

879872-55-6

Molecular Formula

C16H17N3S

Molecular Weight

283.4 g/mol

IUPAC Name

6-ethyl-N-(1-phenylethyl)thieno[2,3-d]pyrimidin-4-amine

InChI

InChI=1S/C16H17N3S/c1-3-13-9-14-15(17-10-18-16(14)20-13)19-11(2)12-7-5-4-6-8-12/h4-11H,3H2,1-2H3,(H,17,18,19)

InChI Key

XTCGIOAJFXIEJR-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC2=C(N=CN=C2S1)NC(C)C3=CC=CC=C3

Origin of Product

United States

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